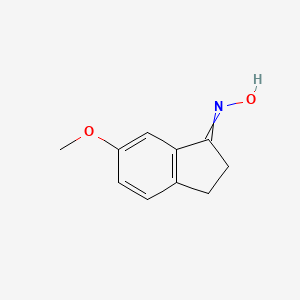

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime

Übersicht

Beschreibung

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This particular compound features a methoxy group (OCH3) at the 6th position of the indanone ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime typically involves the condensation of 6-methoxy-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for oximes, including this compound, often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso compounds or nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

- Oxidation : The oxime group can be oxidized to yield nitroso compounds or nitriles.

- Reduction : Reduction processes can convert the oxime into corresponding amines.

- Substitution Reactions : The methoxy group can engage in nucleophilic substitution reactions, leading to diverse derivatives.

Table 1 summarizes the types of reactions involving this compound:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Nitroso compounds, nitriles | Hydrogen peroxide, peracids |

| Reduction | Amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Alkyl halides, acyl chlorides |

Biological Applications

Potential Biological Activities

Research has indicated that this compound may possess antimicrobial and anticancer properties. Its mechanism of action includes the reactivation of acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. This activity is critical in developing therapeutic agents for conditions such as Alzheimer's disease.

Case Studies

- Anticancer Activity : Studies have explored the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.

- Antimicrobial Properties : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Medicinal Applications

Therapeutic Agent Exploration

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structural features contribute to its distinct reactivity and possible effects on human health.

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its versatility as a building block facilitates the creation of novel compounds in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime with similar applications as pralidoxime.

Methoxime: A simpler oxime derivative with various applications in medicinal chemistry.

Uniqueness

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is unique due to its specific structural features, such as the methoxy group and the indanone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxime derivatives.

Biologische Aktivität

(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to the indanone structure, which is significant for its biological interactions. The oxime functional group enhances the compound's reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds within the oxime class, including this compound, exhibit antimicrobial properties . These properties are attributed to their ability to interact with microbial targets, potentially disrupting their cellular functions. For instance, studies have shown that various oximes can inhibit the growth of bacteria and fungi through different mechanisms, including enzyme inhibition and disruption of cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound is also notable. Oximes have been reported to act as inhibitors of multiple kinases involved in cancer progression. Specifically, they can inhibit over 40 different kinases, including those associated with cell proliferation and survival pathways . The unique structural features of this compound may enhance its interaction with cancer cell targets, leading to apoptosis or cell cycle arrest.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of neurotransmitters in synaptic clefts, enhancing synaptic transmission .

- Kinase Inhibition : As mentioned earlier, this compound may inhibit various kinases that play roles in cancer cell signaling pathways. By blocking these kinases, the compound can disrupt cancer cell proliferation and survival mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGZGCQWOXMORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849572 | |

| Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180915-76-8 | |

| Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.